Fumigaclavine A
Overview
Description
Synthesis Analysis
A divergent total synthesis approach for ergot alkaloids, including Fumigaclavine A, has been developed, highlighting the chemical creativity in achieving complex molecular structures. This synthesis strategy involves palladium-catalyzed intramolecular Larock indole annulation and Tsuji-Trost allylation, efficiently assembling the tetracyclic core of ergot alkaloids in a single step, demonstrating the advances in synthetic organic chemistry to access these complex natural products (Liu et al., 2017).
Scientific Research Applications
Anti-Cancer Potential
Fumigaclavine C, a derivative of Fumigaclavine A, has demonstrated anti-cancer properties. A study by Li et al. (2013) found that Fumigaclavine C, isolated from Aspergillus fumigatus, exhibited significant cytotoxicity towards MCF-7 breast cancer cells. The compound induced apoptosis in these cells through the modulation of apoptotic protein expressions and down-regulation of the NF-kappa-B cell survival pathway (Li et al., 2013).
Therapeutic Potential in Colitis
Research by Wu et al. (2005) and Guo et al. (2015) explored the effects of Fumigaclavine C in experimental colitis models. Wu et al. (2005) observed that Fumigaclavine C reduced weight loss, mortality rate, and inflammatory cytokines in mice with colitis. Similarly, Guo et al. (2015) found that oral administration of Fumigaclavine C attenuated symptoms of colitis and suppressed pro-inflammatory cytokines (Wu et al., 2005); (Guo et al., 2015).
Liver Injury Treatment
Zhao et al. (2004) investigated Fumigaclavine C's role in treating liver injury. Their study indicated that Fumigaclavine C improved liver injury in mice by inhibiting lymphocyte activation and adhesion, as well as reducing TNF-α production (Zhao et al., 2004).
Potential in Cardiovascular Disease
Ma et al. (2006) discovered that Fumigaclavine C from endophytic fungus exhibited vasorelaxant actions in isolated rat aortic rings, suggesting its potential use in vascular protection and treatment of cardiovascular diseases (Ma et al., 2006).
Anti-Obesity Effects
Yu et al. (2019) found that Fumigaclavine C reduced adipogenesis in 3T3-L1 adipocytes and decreased lipid accumulation in obese mice. This suggests its potential as an anti-obesity agent (Yu et al., 2019).
Immunomodulatory Properties
Research by Yu et al. (2017) demonstrated that Fumigaclavine C exhibits anti-inflammatory effects by suppressing high mobility group box protein 1 relocation and release, highlighting its immunomodulatory potential (Yu et al., 2017).
Safety And Hazards
properties
IUPAC Name |
[(6aR,9R,10S,10aR)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-10-9-20(3)15-7-12-8-19-14-6-4-5-13(16(12)14)17(15)18(10)22-11(2)21/h4-6,8,10,15,17-19H,7,9H2,1-3H3/t10-,15-,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSSYQDXZLZOLR-ONUGHKICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)[C@H]2[C@H]1OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40988499 | |
Record name | Fumigaclavine A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40988499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fumigaclavine A | |
CAS RN |
6879-59-0 | |
Record name | Fumigaclavine A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6879-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fumigaclavine A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006879590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fumigaclavine A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40988499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FUMIGACLAVINE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV9FK5AO1K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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